1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
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Overview
Description
1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide is a chemical compound with potential therapeutic applications. It is characterized by its unique molecular structure, which includes a purine base linked to a piperidine carboxamide group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization.
Attachment of the Ethoxyethyl Group: The ethoxyethyl group is introduced via an alkylation reaction using ethyl iodide or a similar reagent.
Formation of the Piperidine Carboxamide: The piperidine ring is constructed through a cyclization reaction, and the carboxamide group is introduced via an amidation reaction using appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in critical biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[7-(2-Hydroxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
- 1-[7-(2-Methoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
- 1-[7-(2-Propoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
Uniqueness
1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide is unique due to its specific ethoxyethyl group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[7-(2-ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O4/c1-4-27-10-9-23-12-14(20(2)17(26)21(3)15(12)25)19-16(23)22-7-5-11(6-8-22)13(18)24/h11H,4-10H2,1-3H3,(H2,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCGJUKNXDONEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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